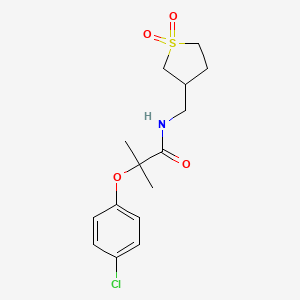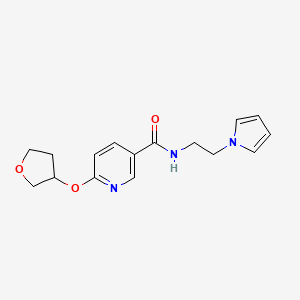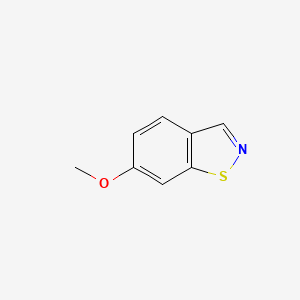
2-(4-chlorophenoxy)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The compound “4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate” is available for purchase from chemical suppliers1. However, the specific reactions involving this compound are not mentioned in the source1.I apologize for the inconvenience. If you have any other questions or need assistance with a different topic, feel free to ask.
Applications De Recherche Scientifique
Scientific Research Applications
Environmental Impact of Chlorophenoxy Herbicides
Chlorophenoxy herbicides, which share a part of the chemical structure mentioned, have been extensively studied for their environmental impact. Research has delved into their toxicology, mutagenicity, and the implications for both human health and ecosystems. Studies have shown that chlorophenoxy herbicides, like 2,4-Dichlorophenoxyacetic acid (2,4-D), are widely used in agricultural practices and can reach natural environments, potentially affecting non-target species and leading to occupational risks, neurotoxicity, and resistance issues in targeted weed populations. These findings underscore the importance of monitoring and managing the use of such chemicals to mitigate adverse effects on the environment and public health (Zuanazzi, Ghisi, & Oliveira, 2020).
Biodegradation and Removal Techniques
Given the persistence of chlorophenoxy herbicides in the environment, research has also focused on biodegradation and removal techniques. Microorganisms play a crucial role in the degradation process, offering a potential strategy for remediation. Studies suggest that leveraging microbial communities could aid in degrading these compounds, thus reducing their environmental footprint. This approach aligns with efforts to develop sustainable and eco-friendly methods to address contamination from pesticide use (Magnoli et al., 2020).
Sorption and Soil Interaction
The interaction between chlorophenoxy herbicides and soil components, including sorption processes, significantly affects their mobility, bioavailability, and ecological risk. Research in this area aims to understand how these herbicides bind to different soil minerals and organic matter, which is critical for predicting their fate in the environment and for developing strategies to limit their spread and impact on non-target areas (Werner, Garratt, & Pigott, 2012).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1,1-dioxothiolan-3-yl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-15(2,21-13-5-3-12(16)4-6-13)14(18)17-9-11-7-8-22(19,20)10-11/h3-6,11H,7-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXLXXKLJINHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCS(=O)(=O)C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide](/img/structure/B2670598.png)
![2-[(2,4-dimethylphenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide](/img/structure/B2670599.png)
![(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2670602.png)


![2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/structure/B2670608.png)
![Pyridin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2670610.png)
![2-(2-chloro-4-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2670611.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2670614.png)
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]adamantane-1-carboxamide](/img/structure/B2670617.png)
![5-Hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B2670618.png)

